

Unraveling the Enigma of "p-DDAP": A Search for a Novel Compound

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Compound of Interest

Compound Name: 4-(Dodecylamino)Phenol

Cat. No.: B1679140

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Despite a comprehensive search of scientific literature and chemical databases, the specific compound designated as "p-DDAP" remains unidentified in the public domain. This suggests that "p-DDAP" may be an internal project code, a novel compound not yet disclosed in publications, or an acronym not widely recognized in the scientific community.

While the identity of "p-DDAP" is elusive, our investigation into related chemical structures, particularly analogs of N-(4-hydroxyphenyl)propanamide, has yielded pertinent information that may provide context for researchers in drug discovery and development. This report summarizes the available information on related compounds and outlines general methodologies and signaling pathway considerations relevant to this chemical class.

N-(4-hydroxyphenyl)propanamide and its Analogs: A Landscape of Therapeutic Potential

N-(4-hydroxyphenyl)propanamide, also known as Parapropamol, is recognized primarily as a process impurity in the synthesis of Acetaminophen. While not a therapeutic agent itself, its core structure is a foundational element in the design of various experimental compounds.

Chemical and Physical Properties

A summary of the known properties of N-(4-hydroxyphenyl)propanamide is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₂	PubChem
Molecular Weight	165.19 g/mol	PubChem
CAS Number	1693-37-4	PubChem
Synonyms	Parapropamol, 4'-Hydroxypropionanilide	PubChem

Table 1: Physicochemical Properties of N-(4-hydroxyphenyl)propanamide

The Quest for Safer Analgesics: Synthesis of N-(4-hydroxyphenyl) Acetamide Derivatives

Research into derivatives of N-(4-hydroxyphenyl) amides has been driven by the desire to develop novel analgesics with improved safety profiles, particularly reduced hepatotoxicity compared to Acetaminophen. One notable area of investigation involves the synthesis of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.

General Synthetic Protocol

The synthesis of these analogs often involves a multi-step process. A generalized workflow for the synthesis of such compounds is depicted below.

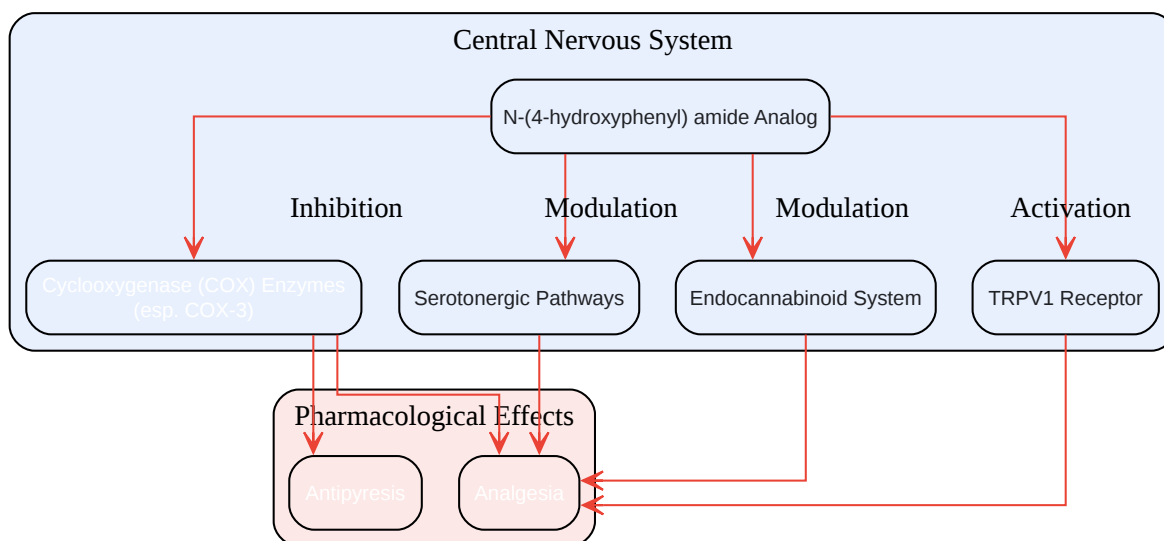


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Figure 1: Generalized Synthetic Workflow A representative synthetic scheme for producing 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analogs.

Potential Signaling Pathways and Mechanisms of Action

Given the structural similarity to Acetaminophen, novel analogs of N-(4-hydroxyphenyl) amides may exert their pharmacological effects through various signaling pathways implicated in pain and inflammation. The precise mechanism of action for Acetaminophen itself is not fully elucidated, but several pathways are thought to be involved.



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Figure 2: Potential Signaling Pathways Hypothesized signaling pathways for N-(4-hydroxyphenyl) amide analogs in the central nervous system.

Experimental Protocols: A General Framework

Detailed experimental protocols for a specific compound like "p-DDAP" cannot be provided without its identification. However, a general framework for evaluating novel analgesic and antipyretic compounds is outlined below.

In Vitro Assays

- **Enzyme Inhibition Assays:** To determine the inhibitory activity against COX-1, COX-2, and potentially COX-3. This typically involves measuring the production of prostaglandins from arachidonic acid in the presence of the test compound.

- **Receptor Binding Assays:** To assess the affinity of the compound for various receptors, such as cannabinoid (CB1, CB2) and TRPV1 receptors. These assays often use radiolabeled ligands.
- **Cell Viability Assays:** To evaluate the cytotoxicity of the compound in relevant cell lines (e.g., hepatocytes like HepG2) to assess potential for liver toxicity. The MTT or LDH release assays are commonly used.

In Vivo Models

- **Analgesia Models:**
 - **Writhing Test** (e.g., acetic acid-induced): To evaluate peripheral analgesic activity.
 - **Hot Plate Test or Tail-Flick Test:** To assess central analgesic activity.
- **Antipyresis Model:**
 - **Yeast-induced Pyrexia in Rats or Mice:** To determine the ability of the compound to reduce fever.
- **Hepatotoxicity Model:**
 - **Measurement of Liver Enzymes (ALT, AST) in Plasma:** Following administration of high doses of the compound to animals (e.g., mice) to assess liver damage.
 - **Histopathological Examination of Liver Tissue:** To visually inspect for signs of necrosis and other cellular damage.

Conclusion and Future Directions

While the identity of "p-DDAP" remains unknown, the exploration of related N-(4-hydroxyphenyl) amide structures reveals a promising area of research focused on developing safer and more effective analgesics. The discovery and development of such compounds would follow established principles of medicinal chemistry and pharmacology, involving iterative cycles of synthesis, in vitro screening, and in vivo evaluation.

For researchers and drug development professionals, the key takeaway is the continued potential of modifying the N-(4-hydroxyphenyl) amide scaffold to achieve desired therapeutic profiles. Future work in this area will likely focus on elucidating precise mechanisms of action and optimizing pharmacokinetic and safety parameters. The scientific community awaits the disclosure of novel compounds, potentially including "p-DDAP," that may emerge from these efforts and contribute to the advancement of pain management.

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